N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
N-[1-(4-Fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative featuring a 4-fluorophenylethyl substituent and a pyrazine core linked to a thiomorpholine moiety. The compound’s structure combines electron-deficient aromatic systems (pyrazine, fluorophenyl) with a sulfur-containing heterocycle (thiomorpholin), which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-16(17-2-6-19(24)7-3-17)27-22(29)18-4-8-20(9-5-18)30-23-21(25-10-11-26-23)28-12-14-31-15-13-28/h2-11,16H,12-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKFUCEKZJXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluoroacetophenone and 3-thiomorpholin-4-ylpyrazine. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, scaling up the synthesis process requires careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Triazole Derivatives (Compounds [10–15], )
- Key Features : S-alkylated 1,2,4-triazoles with fluorophenyl and sulfonylbenzoyl groups.
- Comparison :
- The target compound replaces the triazole core with a pyrazine-thiomorpholin system, reducing nitrogen density but introducing sulfur.
- IR spectra of triazoles ([7–9]) show νC=S bands (1247–1255 cm⁻¹), similar to the thiomorpholin’s C–S vibrations, but lack pyrazine’s aromatic stretching modes .
- Triazoles exhibit tautomerism (thione vs. thiol), whereas the pyrazine-thiomorpholin system in the target compound is conformationally rigid.
Pyrazolo[3,4-d]pyrimidinones (Example 53, )
- Key Features: Fluorinated chromenone and pyrazolopyrimidine systems.
Oxadiazole Derivatives (Compound 130, )
- Key Features : 1,2,4-oxadiazole with fluorophenyl and ureido groups.
- Comparison: The oxadiazole’s electron-withdrawing nature is replaced by pyrazine’s π-deficient system, which may reduce metabolic oxidation but maintain similar dipole interactions.
Substituent Variations
Fluorophenyl vs. Chlorophenyl/Trifluoromethyl (–8)
- Diflufenican (): Contains a trifluoromethylphenoxy group. The target’s 4-fluorophenylethyl group offers steric bulk without the extreme electronegativity of CF₃, balancing target affinity and toxicity.
- EP 3 532 474 B1 () : Features chlorophenyl and triazolo-oxazin moieties.
Pharmacokinetic Implications
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H22FN3O2S
Molecular Weight: 357.45 g/mol
IUPAC Name: this compound
The compound features a fluorophenyl group, a thiomorpholine moiety, and a pyrazine ring, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with cholinergic pathways. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease and other cognitive disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound exhibit significant AChE inhibitory activity. For example, compounds synthesized from 4-fluorobenzoic acid showed IC50 values comparable to established AChE inhibitors like tacrine .
In Vivo Studies
Preclinical trials involving animal models have indicated that compounds similar to this compound can improve cognitive function and memory retention. These effects are often measured through behavioral tests assessing learning and memory capabilities in rodents .
Case Study 1: Cognitive Improvement in Animal Models
A study published in 2012 investigated the effects of various benzamide derivatives on cognitive function in mice. The results showed that specific derivatives significantly improved performance in maze tests compared to controls. The most effective compounds had structures closely related to this compound, suggesting a strong correlation between structure and efficacy .
Case Study 2: Cholinesterase Inhibition
Another study focused on the synthesis and evaluation of cholinesterase inhibitors derived from similar scaffolds. The findings revealed that certain modifications in the molecular structure led to enhanced selectivity and potency against AChE, indicating that subtle changes could yield compounds with improved therapeutic profiles .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
